N-(2,3-dimethoxybenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,3-dimethoxybenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a sulfanyl acetamide moiety linked to a 2,3-dimethoxybenzyl group. Its core structure includes a bicyclic thieno-pyrimidinone scaffold substituted with a 2-methoxyphenyl group at position 2.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-30-18-9-5-4-8-17(18)27-23(29)22-16(11-12-33-22)26-24(27)34-14-20(28)25-13-15-7-6-10-19(31-2)21(15)32-3/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLXUGYAWJEWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxybenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates a thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological properties. The presence of the sulfanyl group and methoxy substitutions enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was identified through screening of drug libraries on multicellular spheroids, demonstrating promising results in inhibiting tumor growth and promoting apoptosis in cancer cells .
The proposed mechanism involves the interaction with enzyme active sites or receptor binding sites, leading to altered signaling pathways. The thieno[3,2-d]pyrimidine structure is known to facilitate binding to various targets due to its ability to mimic natural substrates or cofactors.
Case Studies
- Study on Anticancer Efficacy : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
- Neuroprotective Effects : Research indicated that similar compounds exhibited neuroprotective effects in models of neurodegeneration by inhibiting AChE and modulating oxidative stress pathways .
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural Features and Substitutions
Key Observations :
- Core Variations: The thieno-pyrimidinone core varies between [3,2-d] and [2,3-d] isomers, affecting planarity and electronic properties. The [3,2-d] isomer in the target compound may enhance π-stacking interactions compared to [2,3-d] derivatives .
- Ethyl and methyl groups in reduce polarity, possibly enhancing lipophilicity but reducing hydrogen-bonding capacity. The dihydrobenzodioxin substituent in increases rigidity, which may stabilize receptor binding compared to flexible dimethoxybenzyl groups.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Bulkier substituents (e.g., dihydrobenzodioxin in ) correlate with improved anticancer activity, likely due to enhanced target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
